molecular formula C11H12N2O2 B13273607 4-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid

4-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid

Cat. No.: B13273607
M. Wt: 204.22 g/mol
InChI Key: JORYUTJWBSJBDO-UHFFFAOYSA-N
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Description

4-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the third position and an amino group linked to a pent-4-yn-2-yl chain at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid typically involves the following steps:

    Formation of the Amino Group: The amino group is introduced by reacting 4-bromo-3-nitropyridine with pent-4-yn-2-amine under suitable conditions to form 4-[(Pent-4-yn-2-yl)amino]pyridine.

    Reduction of the Nitro Group: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Carboxylation: The final step involves the carboxylation of the amino group at the third position using carbon dioxide under high pressure and temperature to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various electrophiles or nucleophiles under appropriate conditions.

Major Products:

    Oxidation Products: Oxidized derivatives of the pyridine ring.

    Reduction Products: Reduced derivatives with altered functional groups.

    Substitution Products: Substituted pyridine derivatives with new functional groups.

Scientific Research Applications

4-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

    Pyridine-3-carboxylic acid: Lacks the pent-4-yn-2-ylamino substitution, making it less versatile in certain applications.

    4-Aminopyridine-3-carboxylic acid: Similar structure but without the pent-4-yn-2-yl group, affecting its reactivity and biological activity.

    Pent-4-yn-2-ylamine: Lacks the pyridine and carboxylic acid moieties, limiting its applications in comparison.

Uniqueness: 4-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid is unique due to the combination of the pyridine ring, carboxylic acid group, and pent-4-yn-2-ylamino substitution. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

4-(pent-4-yn-2-ylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-3-4-8(2)13-10-5-6-12-7-9(10)11(14)15/h1,5-8H,4H2,2H3,(H,12,13)(H,14,15)

InChI Key

JORYUTJWBSJBDO-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)NC1=C(C=NC=C1)C(=O)O

Origin of Product

United States

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